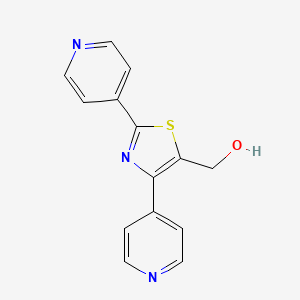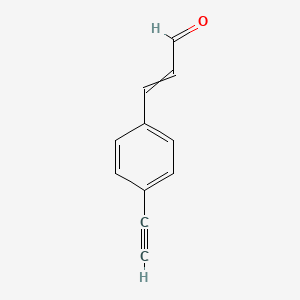
3-(4-ethynylphenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethynylphenyl)prop-2-enal is an organic compound with the molecular formula C11H8O It is a member of the class of cinnamaldehydes, characterized by the presence of a phenyl group substituted with an ethynyl group at the para position and an aldehyde group at the end of a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethynylphenyl)prop-2-enal typically involves the reaction of 4-ethynylbenzaldehyde with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethynylphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-ethynylphenyl)propanoic acid
Reduction: 3-(4-ethynylphenyl)propan-2-ol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(4-ethynylphenyl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-ethynylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can also participate in reactions that modify the compound’s activity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2-propenal: Similar structure but with a methoxy group instead of an ethynyl group.
3-(4-hydroxyphenyl)-2-propenal: Similar structure but with a hydroxy group instead of an ethynyl group.
3-phenylprop-2-enal: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Uniqueness
3-(4-ethynylphenyl)prop-2-enal is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8O |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-(4-ethynylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H |
InChI Key |
QDDTYRUFLAVPAF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





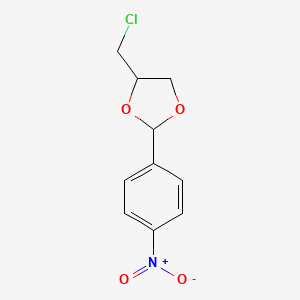
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)

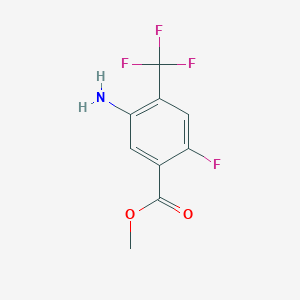
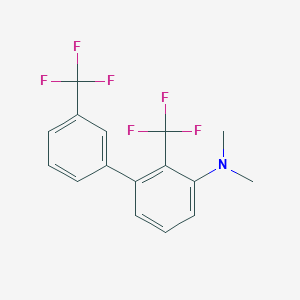
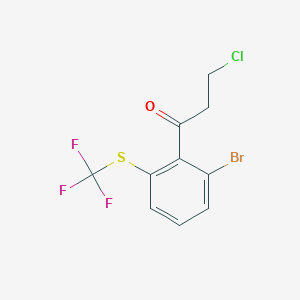


![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
